2-(Methylsulfinyl)phenol
Overview
Description
2-(Methylsulfinyl)phenol is an organic compound with the molecular formula C7H8O2S It is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and a methylsulfinyl group (a methyl group attached to a sulfinyl group)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfinyl)phenol can be synthesized through several methods. One common method involves the oxidation of 2-(methylthio)phenol using dihydrogen peroxide in the presence of acetic acid and dichloromethane at room temperature for 24 hours . Another method involves the use of dihydrogen peroxide and acetic anhydride in acetic acid under ambient temperature conditions . Additionally, enzymatic reactions using methionine sulfoxide reductase from Pseudomonas species in the presence of DL-dithiothreitol have been employed for the resolution of racemic mixtures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using dihydrogen peroxide and acetic acid. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The compound is then purified through various techniques such as recrystallization and chromatography to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-(methylsulfonyl)phenol.
Reduction: Reduction of the sulfinyl group can yield 2-(methylthio)phenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in the presence of acetic acid or acetic anhydride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(Methylsulfonyl)phenol.
Reduction: 2-(Methylthio)phenol.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-(Methylsulfinyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)phenol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes, such as cyclooxygenase, thereby exerting anti-inflammatory effects . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
2-(Methylsulfinyl)phenol can be compared with similar compounds such as:
2-(Methylsulfonyl)phenol: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and potentially more reactive in certain chemical reactions.
2-(Methylthio)phenol: This compound has a methylthio group instead of a methylsulfinyl group, making it less oxidized and more prone to oxidation reactions.
The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in both oxidation and reduction reactions, as well as its potential biological activities.
Properties
IUPAC Name |
2-methylsulfinylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHIQRJDDCEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343187 | |
Record name | 2-(Methylsulfinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-02-8 | |
Record name | 2-(Methylsulfinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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